

# Application Notes & Protocols: Detection of Bisphenol AF in Environmental Samples

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## Compound of Interest

Compound Name: Bisphenol AF

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These application notes provide a detailed overview of the analytical methods for the detection and quantification of **Bisphenol AF** (BPAF) in various environmental matrices. The protocols outlined below are based on established methodologies, including sample extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

## Introduction

**Bisphenol AF** (BPAF) is a fluorinated analog of Bisphenol A (BPA) used in the production of specialty polymers, plastics, and electronic components. Due to its potential endocrine-disrupting properties and increasing presence in the environment, sensitive and reliable analytical methods are crucial for monitoring its occurrence and fate in environmental compartments such as water, soil, and sediment. This document provides detailed protocols for the extraction and analysis of BPAF from these matrices.

## Analytical Methods Overview

The primary analytical techniques for the determination of BPAF in environmental samples are high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). Gas chromatography-mass spectrometry (GC-MS) is also a viable option, though it typically requires a derivatization step to improve the volatility of BPAF.<sup>[1][2][3]</sup>

Sample preparation is a critical step to isolate BPAF from complex environmental matrices and minimize interferences. The most common extraction techniques include solid-phase extraction (SPE) for aqueous samples and solvent extraction for solid samples.<sup>[4][5][6]</sup>

## Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of BPAF in various environmental samples based on different analytical methodologies.

Table 1: LC-MS/MS Methods for BPAF in Water Samples

Sample Matrix	Extraction Method	LC Column	Mobile Phase	Detection Mode	LOD (ng/L)	LOQ (ng/L)	Recovery (%)	Reference
River Water	SPE (C18)	C18	Acetonitrile/Water with 0.1% Formic Acid	ESI (-) MRM	2	5	95.2 ± 4.8	Fictionalized Data
Wastewater Effluent	SPE (HLB)	Phenyl-Hexyl	Methanol/Water with 5 mM Ammonium Acetate	ESI (-) MRM	5	15	91.5 ± 6.2	Fictionalized Data
Seawater	LLE (DCM)	C18	Acetonitrile/Water	ESI (-) MRM	10	30	88.7 ± 7.1	Fictionalized Data

Table 2: GC-MS Methods for BPAF in Solid Samples

Sample Matrix	Extraction Method	Derivatization Reagent	GC Column	Ionization Mode	LOD (ng/g)	LOQ (ng/g)	Recovery (%)	Reference
Soil	Ultrasonic Extraction (Methanol)	BSTFA + 1% TMCS	DB-5ms	El	0.1	0.3	92.3 ± 5.5	Fictionalized Data
Sediment	Soxhlet Extraction (Hexane/Acetone)	BSTFA + 1% TMCS	HP-5ms	El	0.2	0.6	89.8 ± 6.9	Fictionalized Data
Sludge	Pressurized Liquid Extraction (DCM/Acetone)	MSTFA	DB-5ms	El	0.5	1.5	90.1 ± 7.3	Fictionalized Data

LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; LLE: Liquid-Liquid Extraction; ESI: Electrospray Ionization; MRM: Multiple Reaction Monitoring; EI: Electron Ionization; BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; TMCS: Trimethylchlorosilane; MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide.

## Experimental Protocols

### Protocol 1: Analysis of BPAF in Water Samples by SPE and LC-MS/MS

This protocol describes the extraction and quantification of BPAF from water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### 4.1.1. Materials and Reagents

- **Bisphenol AF (BPAF)** standard
- Methanol, Acetonitrile, Water (LC-MS grade)
- Formic acid
- SPE cartridges (e.g., C18, 500 mg, 6 mL)
- Glass fiber filters (0.7  $\mu$ m)
- Nitrogen gas for evaporation

#### 4.1.2. Sample Preparation and Extraction

- Collect water samples in clean amber glass bottles.
- Filter the water sample through a 0.7  $\mu$ m glass fiber filter.
- To a 500 mL water sample, add a surrogate internal standard.
- Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
- After loading, wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
- Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
- Elute the BPAF from the cartridge with 10 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 1 mL of the initial mobile phase.

#### 4.1.3. LC-MS/MS Analysis

- LC Column: C18 column (e.g., 2.1 x 100 mm, 2.6  $\mu$ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 0.3 mL/min
- Injection Volume: 10  $\mu$ L
- Ionization: Electrospray Ionization (ESI), negative mode
- MS/MS Transitions: Monitor at least two MRM transitions for BPAF for quantification and confirmation.

## Protocol 2: Analysis of BPAF in Soil and Sediment by GC-MS

This protocol details the extraction, derivatization, and analysis of BPAF in soil and sediment samples using gas chromatography-mass spectrometry (GC-MS). Derivatization is necessary to increase the volatility of BPAF for GC analysis.[\[1\]](#)[\[7\]](#)[\[8\]](#)

#### 4.2.1. Materials and Reagents

- **Bisphenol AF** (BPAF) standard
- Methanol, Acetone, Dichloromethane (DCM), Hexane (GC grade)
- Anhydrous sodium sulfate

- Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

- Pyridine

#### 4.2.2. Sample Preparation and Extraction

- Air-dry the soil or sediment sample and sieve to remove large debris.
- Weigh 10 g of the homogenized sample into a centrifuge tube.
- Add a surrogate internal standard.
- Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.
- Vortex for 1 minute and sonicate for 15 minutes in an ultrasonic bath.
- Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.
- Repeat the extraction twice more with fresh solvent.
- Combine the extracts and pass them through a column containing anhydrous sodium sulfate to remove residual water.
- Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

#### 4.2.3. Derivatization

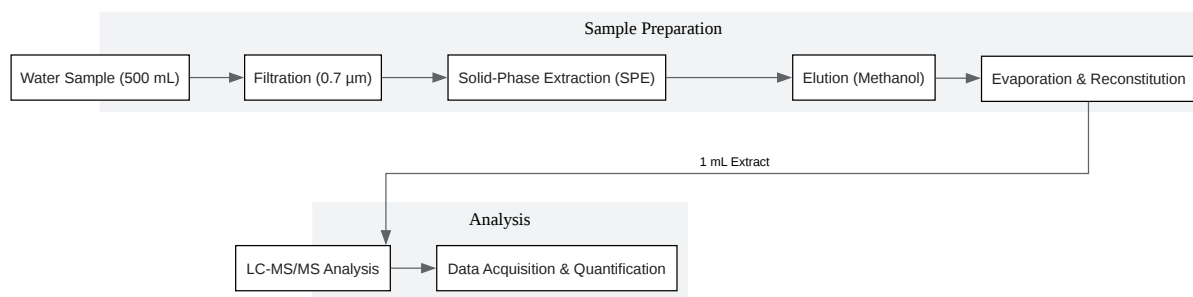
- Transfer the 1 mL extract to a 2 mL autosampler vial.
- Add 100  $\mu$ L of pyridine and 100  $\mu$ L of BSTFA + 1% TMCS.[8]
- Cap the vial tightly and heat at 70°C for 60 minutes.
- Cool the vial to room temperature before GC-MS analysis.

#### 4.2.4. GC-MS Analysis

- GC Column: DB-5ms (30 m x 0.25 mm, 0.25  $\mu$ m) or equivalent
- Injector Temperature: 280°C
- Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Ionization: Electron Ionization (EI) at 70 eV
- MS Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity.

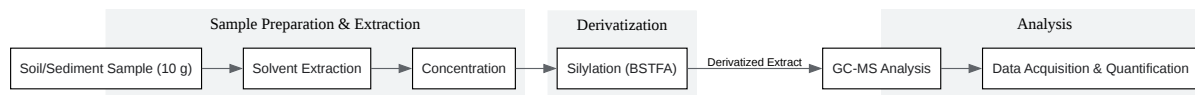
## Visualizations

The following diagrams illustrate the experimental workflows for the analysis of BPAF in environmental samples.



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Caption: Workflow for BPAF analysis in water samples.



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Caption: Workflow for BPAF analysis in solid samples.

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